molecular formula C9H5BrFN B1374276 6-Bromo-8-fluoroisoquinoline CAS No. 1258833-77-0

6-Bromo-8-fluoroisoquinoline

Cat. No. B1374276
CAS RN: 1258833-77-0
M. Wt: 226.04 g/mol
InChI Key: ULCYLVITTXFZCK-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-fluoroisoquinoline is 1S/C9H5BrFN/c10-7-3-6-1-2-12-5-8 (6)9 (11)4-7/h1-5H . The InChI key is ULCYLVITTXFZCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-8-fluoroisoquinoline is a solid at room temperature . It has a molecular weight of 226.04 g/mol . The compound has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Medicinal Chemistry

Fluorinated isoquinolines, including 6-Bromo-8-fluoroisoquinoline, are often explored for their potential in medicinal chemistry due to their pharmacological properties. They can serve as building blocks for the synthesis of various pharmacologically active heterocyclic compounds .

Drug Discovery

These compounds are also valuable in drug discovery, where they may be used in the design and development of new therapeutic agents. The presence of fluorine atoms can significantly affect the biological activity and metabolic stability of these molecules .

Chemical Synthesis

In chemical synthesis, 6-Bromo-8-fluoroisoquinoline could be used as an intermediate or reagent in the preparation of more complex chemical entities. Its bromo and fluoro substituents make it a versatile compound for various organic transformations .

Computational Chemistry

The compound can also be used in computational chemistry for molecular modeling and simulation studies. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can utilize such compounds for visualization and analysis purposes .

Safety And Hazards

The safety information available indicates that 6-Bromo-8-fluoroisoquinoline has the GHS07 pictogram. The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-bromo-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYLVITTXFZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoroisoquinoline

CAS RN

1258833-77-0
Record name 6-bromo-8-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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